Dicyclohexylphenylphosphine
Overview
Description
Mechanism of Action
Target of Action
Dicyclohexylphenylphosphine is a phosphine ligand . Ligands are ions or molecules that bind to a central metal atom to form a coordination complex. The primary target of this compound is therefore the metal atom in these complexes.
Mode of Action
As a phosphine ligand, this compound binds to the metal atom in a coordination complex through its phosphorus atom . This binding can alter the electronic structure of the metal atom, influencing its reactivity and catalytic properties.
Biochemical Pathways
This compound is often used in various types of coupling reactions, including Buchwald-Hartwig, Heck, Hiyama, Negishi, Sonogashira, Stille, and Suzuki-Miyaura Couplings . These reactions are crucial in the synthesis of complex organic compounds, including pharmaceuticals and polymers.
Result of Action
The binding of this compound to a metal atom can significantly influence the outcome of a chemical reaction. By altering the electronic structure of the metal atom, it can enhance the atom’s ability to catalyze certain reactions, leading to the efficient formation of desired products .
Action Environment
The action of this compound can be influenced by various environmental factors. For example, the nature of the solvent can affect its solubility and therefore its availability to participate in reactions. Additionally, factors such as temperature and pH can influence the stability of the coordination complex and the rate of the reaction .
Biochemical Analysis
Biochemical Properties
Dicyclohexylphenylphosphine is known for its role as a ligand in biochemical reactions. It interacts with various enzymes and proteins, particularly those involved in catalytic processes. The compound forms complexes with transition metals, which are essential for catalyzing reactions in organic synthesis . These interactions are primarily coordination bonds between the phosphorus atom of this compound and the metal center. This coordination enhances the reactivity and selectivity of the metal catalysts, making this compound a valuable tool in synthetic chemistry .
Cellular Effects
The effects of this compound on cellular processes are not extensively documented. As a phosphine ligand, it can influence cell function by interacting with metal ions and enzymes within the cell. These interactions can affect cell signaling pathways, gene expression, and cellular metabolism. For instance, the presence of this compound in a cellular environment could potentially alter the activity of metal-dependent enzymes, leading to changes in metabolic flux and gene expression patterns .
Molecular Mechanism
At the molecular level, this compound exerts its effects through coordination with metal ions. This binding interaction can either inhibit or activate enzymes depending on the nature of the metal and the specific enzyme involved. The compound’s ability to form stable complexes with transition metals is crucial for its role in catalysis. These complexes can facilitate or hinder enzymatic reactions, thereby influencing various biochemical pathways .
Temporal Effects in Laboratory Settings
In laboratory settings, the stability and degradation of this compound are important factors to consider. The compound is relatively stable under standard conditions but can degrade over time, especially in the presence of moisture or oxygen. Long-term exposure to these conditions can lead to the formation of oxidation products, which may affect its efficacy in catalytic reactions. Studies have shown that maintaining an inert atmosphere can prolong the stability of this compound, ensuring consistent results in experimental setups .
Metabolic Pathways
This compound is involved in various metabolic pathways, primarily through its interactions with metal ions and enzymes. These interactions can influence the activity of metabolic enzymes, thereby affecting metabolic flux and the levels of specific metabolites. For example, the compound’s ability to form complexes with transition metals can modulate the activity of enzymes involved in oxidative phosphorylation and other critical metabolic processes .
Transport and Distribution
Within cells and tissues, this compound is likely transported and distributed through interactions with transport proteins and binding proteins. These interactions facilitate the movement of the compound to specific cellular compartments where it can exert its effects. The localization and accumulation of this compound within cells are influenced by its affinity for metal ions and the presence of specific transporters .
Subcellular Localization
The subcellular localization of this compound is determined by its interactions with cellular components and post-translational modifications. The compound may be directed to specific organelles or compartments within the cell, such as the mitochondria or endoplasmic reticulum, where it can participate in catalytic processes. Targeting signals and modifications, such as phosphorylation, can influence the localization and activity of this compound, thereby affecting its function in cellular metabolism .
Preparation Methods
Synthetic Routes and Reaction Conditions: Dicyclohexylphenylphosphine can be synthesized through the reaction of phenylphosphine with cyclohexylmagnesium bromide in the presence of a catalyst . The reaction typically occurs under an inert atmosphere to prevent oxidation and is followed by purification processes such as recrystallization .
Industrial Production Methods: On an industrial scale, the production of this compound involves similar synthetic routes but with optimized reaction conditions to enhance yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions: Dicyclohexylphenylphosphine undergoes various types of reactions, including:
Oxidation: It can be oxidized to form phosphine oxides.
Substitution: It participates in substitution reactions, particularly in the formation of metal-phosphine complexes.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Substitution: Reagents such as palladium(II) acetate and nickel(II) chloride are often used in the formation of metal complexes.
Major Products:
Phosphine oxides: from oxidation reactions.
Metal-phosphine complexes: from substitution reactions.
Scientific Research Applications
Dicyclohexylphenylphosphine has a wide range of applications in scientific research:
Comparison with Similar Compounds
- Triphenylphosphine
- Tricyclohexylphosphine
- Cyclohexyldiphenylphosphine
Comparison:
- Triphenylphosphine : Unlike dicyclohexylphenylphosphine, triphenylphosphine has three phenyl groups and is less sterically hindered, making it suitable for different catalytic applications .
- Tricyclohexylphosphine : This compound has three cyclohexyl groups, providing greater steric bulk compared to this compound, which can influence its reactivity and selectivity in catalytic processes .
- Cyclohexyldiphenylphosphine : With two phenyl groups and one cyclohexyl group, this compound offers a balance between steric hindrance and electronic properties, making it versatile in various reactions .
This compound stands out due to its unique combination of steric and electronic properties, making it a valuable ligand in both academic and industrial research .
Properties
IUPAC Name |
dicyclohexyl(phenyl)phosphane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27P/c1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18/h1,4-5,10-11,17-18H,2-3,6-9,12-15H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VPLLTGLLUHLIHA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)P(C2CCCCC2)C3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0073372 | |
Record name | Phosphine, dicyclohexylphenyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0073372 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6476-37-5 | |
Record name | Dicyclohexylphenylphosphine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=6476-37-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Dicyclohexylphenylphosphine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006476375 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Phosphine, dicyclohexylphenyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0073372 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Dicyclohexylphenylphosphine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.026.668 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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